2-Amino-2-(1-phenyl-1h-pyrazol-4-yl)ethan-1-ol 2-Amino-2-(1-phenyl-1h-pyrazol-4-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18160000
InChI: InChI=1S/C11H13N3O/c12-11(8-15)9-6-13-14(7-9)10-4-2-1-3-5-10/h1-7,11,15H,8,12H2
SMILES:
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol

2-Amino-2-(1-phenyl-1h-pyrazol-4-yl)ethan-1-ol

CAS No.:

Cat. No.: VC18160000

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(1-phenyl-1h-pyrazol-4-yl)ethan-1-ol -

Specification

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
IUPAC Name 2-amino-2-(1-phenylpyrazol-4-yl)ethanol
Standard InChI InChI=1S/C11H13N3O/c12-11(8-15)9-6-13-14(7-9)10-4-2-1-3-5-10/h1-7,11,15H,8,12H2
Standard InChI Key LNPKPOGBJVCGOA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C=C(C=N2)C(CO)N

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol (IUPAC name: 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)ethanol) belongs to the class of amino alcohols with a pyrazole aromatic heterocycle. Its molecular formula is C11_{11}H13_{13}N3_{3}O (molecular weight: 203.24 g/mol) . The compound’s structure comprises:

  • A 1-phenyl-1H-pyrazole ring substituted at the 4-position.

  • An ethanolamine side chain (-CH(NH2_2)CH2_2OH) attached to the pyrazole core.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11_{11}H13_{13}N3_{3}O
Molecular Weight203.24 g/mol
IUPAC Name2-amino-2-(1-phenyl-1H-pyrazol-4-yl)ethanol
Predicted Melting Point170–200°C (estimated)
SolubilityPolar solvents (e.g., DMSO, ethanol)

The pyrazole ring contributes to aromatic stability and π-π stacking interactions, while the ethanolamine moiety enhances solubility in polar solvents .

Synthesis and Optimization

Synthetic Pathways

The synthesis of pyrazole derivatives often involves cyclocondensation reactions between hydrazines and diketones. For 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol, a plausible route includes:

  • Pyrazole Ring Formation:

    • Reaction of phenylhydrazine with a 1,3-diketone precursor (e.g., ethyl acetoacetate) under acidic conditions to yield 1-phenyl-1H-pyrazole-4-carboxylate intermediates .

    • Example: Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates are synthesized via this method .

  • Functionalization:

    • Reduction of ester groups to alcohols using LiAlH4_4 or NaBH4_4 .

    • Introduction of the amino group via reductive amination or nucleophilic substitution.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclocondensationPhenylhydrazine, THF, 0°C–RT70–85
Ester ReductionLiAlH4_4, THF, reflux65–80
AminationNH3_3, H2_2/Pd-C50–70

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to optimize temperature and reaction time. Green chemistry principles, such as solvent recycling and catalytic reductions, enhance sustainability .

Physicochemical Properties

Thermal Stability

The compound’s melting point is estimated at 170–200°C based on analogs like 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles, which exhibit melting points of 142–220°C .

Solubility and Reactivity

  • Solubility: High in DMSO (>50 mg/mL) and moderate in ethanol (~20 mg/mL) due to hydrogen bonding from -NH2_2 and -OH groups .

  • Reactivity:

    • The amino group participates in Schiff base formation with aldehydes.

    • The hydroxyl group can undergo esterification or etherification .

Biological Activity and Applications

Anticancer Mechanisms

Fluorinated pyrazole analogs (e.g., 1447053-07-7) inhibit cancer cell proliferation by targeting enzymes like monoacylglycerol lipase (MAGL). The amino alcohol moiety in the target compound may enhance binding to kinase domains, a hypothesis warranting further study.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the phenyl or pyrazole substituents to optimize bioactivity.

  • Pharmacokinetic Profiling: Assessing oral bioavailability and metabolic stability.

  • Industrial Applications: Exploring use as a chiral building block in asymmetric synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator